1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxybenzyl ether moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4.ClH/c1-27-21-6-7-22(28-2)17(12-21)15-29-16-20(26)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19;/h3-7,12-13,20,26H,8-11,14-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJMOOKOGSBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Step 1 : Diethanolamine (5.0 mol) reacts with thionyl chloride (10.2 mol) in chloroform at 40–50°C for 6 hr to yield bis(2-chloroethyl)methylamine hydrochloride (89% yield).
- Step 2 : Condensation with 3-chloroaniline (4.8 mol) in refluxing xylene (12 hr) forms 1-(3-chlorophenyl)piperazine hydrochloride (76% yield).
Critical Parameters :
- Xylene solvent enables azeotropic removal of HCl, driving the reaction to completion.
- Post-treatment with activated carbon improves purity to >98% (HPLC).
Synthesis of 3-((2,5-Dimethoxybenzyl)oxy)propan-2-ol
The side chain is constructed via Williamson ether synthesis, informed by SEMANTIC SCHOLAR:
Optimized Procedure
- Glycidol Activation : Epichlorohydrin (2.5 mol) reacts with 2,5-dimethoxybenzyl alcohol (2.4 mol) in DMF using K₂CO₃ (3.0 mol) at 80°C for 8 hr.
- Epoxide Ring-Opening : Hydrolysis with 10% H₂SO₄ yields 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol (82% yield, purity 95.3% by GC-MS).
Side Reaction Mitigation :
Coupling Strategies for Final Assembly
Nucleophilic Substitution (Route A)
- Chloride Activation : Treat 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol (1.2 mol) with thionyl chloride (2.5 mol) in CH₂Cl₂ at 0°C to form the corresponding chloropropanol derivative.
- Piperazine Alkylation : React with 1-(3-chlorophenyl)piperazine hydrochloride (1.0 mol) in acetonitrile at 60°C for 24 hr (68% yield).
Limitations :
Reductive Amination (Route B)
- Ketone Intermediate : Oxidize 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol to the corresponding ketone using Jones reagent.
- Condensation : React with 1-(3-chlorophenyl)piperazine in methanol under H₂ (50 psi) with Pd/C catalysis (91% conversion).
Advantages :
Hydrochloride Salt Formation
Final protonation follows WO2015/107057A1 methodology:
- Dissolve the free base (1.0 mol) in ethyl acetate (5 vol).
- Add 37% HCl (1.05 eq) dropwise at 20°C.
- Isolate crystals by filtration (93% recovery, mp 198–203°C).
Purity Enhancement :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Alkylation) | Route B (Reductive Amination) |
|---|---|---|
| Overall Yield | 52% | 63% |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction Time | 32 hr | 18 hr |
| Scalability | >10 kg | <5 kg |
| Key Advantage | Simplicity | Superior selectivity |
Analytical Characterization Benchmarks
1H NMR (DMSO-d₆) :
HPLC Conditions :
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-propanol: Similar structure but lacks the dimethoxybenzyl ether moiety.
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-ethoxypropan-2-ol: Similar structure but with an ethoxy group instead of a dimethoxybenzyl group.
Uniqueness
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxybenzyl ether moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique interactions and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
